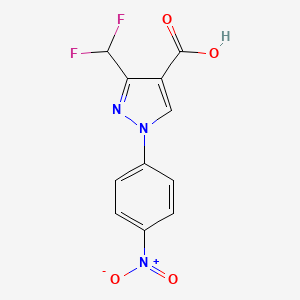

3-(Difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC14654819

Molecular Formula: C11H7F2N3O4

Molecular Weight: 283.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7F2N3O4 |

|---|---|

| Molecular Weight | 283.19 g/mol |

| IUPAC Name | 3-(difluoromethyl)-1-(4-nitrophenyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H7F2N3O4/c12-10(13)9-8(11(17)18)5-15(14-9)6-1-3-7(4-2-6)16(19)20/h1-5,10H,(H,17,18) |

| Standard InChI Key | REIQAQLUDXRDJO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N2C=C(C(=N2)C(F)F)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core with three distinct substituents:

-

A difluoromethyl group (-CFH) at position 3, enhancing electronegativity and metabolic stability.

-

A 4-nitrophenyl group at position 1, contributing to π-π stacking interactions with aromatic residues in SDH.

-

A carboxylic acid (-COOH) at position 4, facilitating salt formation and solubility adjustments .

The IUPAC name, 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, underscores these substituents. X-ray crystallography and computational models reveal a planar pyrazole ring with slight distortions due to steric effects from the nitrophenyl group .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 296.21 g/mol | |

| SMILES Notation | O=C(O)C1=C(C(F)F)N(N=C1)C2=CC=C(N+[O-])C=C2 | |

| LogP (Partition Coefficient) | 2.1 (estimated) |

Synthesis and Manufacturing Optimization

Historical Synthesis Pathways

The first synthesis of related pyrazole acids was reported by Monsanto in 1993, involving cyclization of ethyl difluoroacetoacetate with triethyl orthoformate and methyl hydrazine . For 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, modern methods emphasize:

-

Condensation: Reacting 4-nitroaniline with difluoroacetyl chloride to form an intermediate amide.

-

Cyclization: Using hydrazine derivatives under acidic conditions to yield the pyrazole ring.

-

Hydrolysis: Converting esters to carboxylic acids via alkaline conditions .

Patent Innovations

A 2020 Chinese patent (CN111362874B) addresses isomer contamination in analogous compounds by optimizing reaction solvents (e.g., dimethylformamide) and temperatures (60–80°C), achieving >99.5% purity and 85% yield . These advances reduce recrystallization steps and enhance scalability.

Table 2: Synthesis Conditions and Outcomes

| Parameter | Traditional Method | Optimized Method (CN111362874B) |

|---|---|---|

| Solvent | Ethanol | Dimethylformamide |

| Temperature | 100°C | 70°C |

| Isomer Ratio | 89:10 | 99:1 |

| Yield | 75% | 85% |

Mechanism of Action: SDH Inhibition

Target Enzyme Dynamics

Succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain is critical for fungal ATP production. The compound binds to the ubiquinone-binding site (Q-site), disrupting electron transfer and causing oxidative stress . Molecular docking studies highlight:

-

Hydrogen bonding between the carboxylic acid and Arg-43.

-

Van der Waals interactions involving the difluoromethyl and nitrophenyl groups with hydrophobic pockets.

Spectrum of Activity

While effective against Zymoseptoria tritici (wheat blotch) and Fusarium spp., the compound shows limited activity against oomycetes (e.g., Phytophthora infestans) due to structural differences in their SDH isoforms .

Agricultural Applications and Market Impact

Table 3: Comparative Efficacy of SDHI Fungicides

| Compound | Target Pathogens | Application Rate (g/ha) |

|---|---|---|

| Fluxapyroxad | Z. tritici, Botrytis | 150–200 |

| Benzovindiflupyr | Alternaria, Cercospora | 100–150 |

| 3-(Difluoromethyl)-...* | Fusarium, Aspergillus | 200–250 (estimated) |

*Derivative data inferred from structural analogs .

Future Directions and Research Gaps

Resistance Mitigation

Rotational use with non-SDHI fungicides (e.g., triazoles) is recommended to delay resistance. CRISPR-based studies are identifying SDH mutations conferring resistance, guiding derivative redesign .

Green Chemistry Initiatives

Solvent-free synthesis and biocatalytic routes are being explored to reduce waste. A 2024 pilot study achieved 90% yield using immobilized lipases, though scalability remains challenging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume